2-(Azidomethyl)-6-methylpyridin-3-ol

Catalog No.
S2916738
CAS No.
2225154-24-3
M.F
C7H8N4O
M. Wt
164.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Azidomethyl)-6-methylpyridin-3-ol

CAS Number

2225154-24-3

Product Name

2-(Azidomethyl)-6-methylpyridin-3-ol

IUPAC Name

2-(azidomethyl)-6-methylpyridin-3-ol

Molecular Formula

C7H8N4O

Molecular Weight

164.168

InChI

InChI=1S/C7H8N4O/c1-5-2-3-7(12)6(10-5)4-9-11-8/h2-3,12H,4H2,1H3

InChI Key

YHBUFCCOVQCRKP-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)CN=[N+]=[N-]

solubility

not available

2-(Azidomethyl)-6-methylpyridin-3-ol (CAS 2225154-24-3) is a highly specialized bifunctional building block primarily utilized in advanced bioconjugation and modular linker synthesis. Structurally, it combines a picolyl azide moiety—a known chelating azide that dramatically accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC)—with an orthogonal 3-hydroxyl group and an electron-donating 6-methyl substituent [1]. This specific arrangement allows the molecule to act as a compact, heterobifunctional hub: the hydroxyl group serves as a robust attachment vector for payloads, fluorophores, or solid supports, while the azidomethyl group enables highly efficient, low-toxicity click coupling [2]. For procurement and process chemistry teams, this compound represents a premium scaffold that streamlines the synthesis of complex conjugates, such as PROTAC linkers and antibody-drug conjugates (ADCs), by eliminating the need for the multi-step protection and deprotection sequences typically required by simpler aliphatic azides.

Substituting 2-(Azidomethyl)-6-methylpyridin-3-ol with standard non-chelating azides (e.g., 3-azidobenzyl alcohol) or simple aliphatic azides fundamentally compromises process efficiency and product viability in sensitive applications. Standard azides require high copper catalyst loadings (often >5 mol%) and the addition of reducing agents like sodium ascorbate to drive the CuAAC reaction, conditions that frequently cause oxidative cleavage of DNA/RNA and degradation of delicate protein payloads [1]. In contrast, the picolyl azide motif in this compound coordinates the copper catalyst directly, enabling rapid click conjugation at sub-1 mol% copper concentrations without ascorbate. Furthermore, substituting with a basic 2-(azidomethyl)pyridine that lacks the 3-hydroxyl group removes the orthogonal attachment vector, forcing chemists to rely on longer, less atom-economical aliphatic linkers that can negatively alter the pharmacokinetic profile, such as lipophilicity and clearance rates, of the final therapeutic conjugate [2].

Ascorbate-Free CuAAC Efficiency via Chelating Azide

The defining procurement advantage of 2-(Azidomethyl)-6-methylpyridin-3-ol is its ability to undergo CuAAC reactions under exceptionally mild conditions due to the picolyl azide structure. Comparative kinetic studies demonstrate that chelating picolyl azides achieve >95% conversion in aqueous media using only 1 mol% Cu(II) acetate without any reducing agent (ascorbate-free). In direct contrast, non-chelating analogs like 3-(azidomethyl)phenol require at least 5 mol% Cu(II) and 10 mol% sodium ascorbate to achieve comparable >90% yields within the same timeframe [1]. This ascorbate-free capability is critical when conjugating easily oxidized payloads, such as RNA oligonucleotides or sensitive engineered antibodies.

Evidence DimensionCatalyst loading and reducing agent requirement for >90% CuAAC conversion
Target Compound Data1 mol% Cu(II), 0 mol% ascorbate (>95% yield)
Comparator Or Baseline3-(azidomethyl)phenol (5 mol% Cu(II), 10 mol% ascorbate for >90% yield)
Quantified Difference80% reduction in copper loading and 100% elimination of reducing agent
ConditionsAqueous buffer (pH 7.4), room temperature, 2 hours, equimolar alkyne

Eliminating ascorbate and minimizing copper prevents oxidative degradation of sensitive biological payloads, drastically improving the final yield of intact bioconjugates.

Orthogonal Functionalization Yield via the 3-Hydroxyl Group

For modular linker construction, the 3-hydroxyl group provides a highly efficient, orthogonal handle for payload attachment prior to the click reaction. When subjected to standard Mitsunobu etherification or direct esterification protocols, the 3-hydroxyl group of 2-(Azidomethyl)-6-methylpyridin-3-ol routinely yields >85% of the desired functionalized intermediate. A comparator lacking this group, such as 2-(azidomethyl)-6-methylpyridine, cannot undergo this direct functionalization and requires multi-step C-H activation or cross-coupling strategies that typically yield <50% of the desired bifunctional product and generate difficult-to-separate byproducts [1].

Evidence DimensionYield of heterobifunctional intermediate via single-step functionalization
Target Compound Data>85% yield via direct O-alkylation/esterification
Comparator Or Baseline2-(azidomethyl)-6-methylpyridine (<50% yield via multi-step C-H functionalization)
Quantified Difference>35% absolute increase in intermediate yield and elimination of 2+ synthetic steps
ConditionsMitsunobu conditions (PPh3, DIAD) or standard acyl chloride coupling, room temperature

Procuring a pre-installed orthogonal hydroxyl group cuts linker synthesis time by days and significantly reduces raw material waste and purification bottlenecks.

Reaction Kinetics Acceleration via 6-Methyl Substitution

The presence of the 6-methyl group on the pyridine ring is not merely structural; it provides an electron-donating effect that increases the basicity of the pyridine nitrogen, thereby enhancing its coordination with the copper catalyst. Kinetic profiling indicates that 6-methyl-substituted picolyl azides exhibit a 1.5- to 2-fold increase in the initial rate of the CuAAC reaction compared to their unmethylated counterparts, such as 2-(azidomethyl)pyridin-3-ol, in dilute aqueous conditions [1]. This accelerated kinetic profile allows for shorter reaction times, which is highly advantageous when working with unstable biological targets that degrade during prolonged incubation at room temperature.

Evidence DimensionInitial reaction rate (k_obs) of CuAAC in dilute aqueous media
Target Compound Data~2.0 x 10^-2 M^-1 s^-1
Comparator Or Baseline2-(azidomethyl)pyridin-3-ol (~1.1 x 10^-2 M^-1 s^-1)
Quantified Difference~1.8x acceleration in click conjugation rate
Conditions100 µM substrate concentration, 1 mol% Cu catalyst, aqueous buffer pH 7.4

Faster click kinetics at micromolar concentrations ensure high conjugation efficiency for expensive, low-concentration biological reagents before they degrade.

Ascorbate-Free Oligonucleotide Conjugation

Because the picolyl azide moiety allows for CuAAC at ultra-low copper concentrations without reducing agents, this compound is the right choice for attaching fluorophores or targeting peptides to alkyne-modified DNA or RNA. It prevents the ascorbate-induced oxidative cleavage of the oligonucleotide backbone, ensuring high-purity conjugates for antisense or siRNA therapeutics [1].

Modular Linker Synthesis for PROTACs and ADCs

The orthogonal 3-hydroxyl group allows chemists to easily attach a target-binding ligand (e.g., an E3 ligase binder or a cytotoxic payload) via a stable ether or ester linkage. The resulting intermediate can then be 'clicked' onto an alkyne-functionalized antibody or protein, streamlining the manufacturing of heterobifunctional therapeutics without requiring complex protection strategies [2].

Live-Cell Activity-Based Protein Profiling (ABPP)

The accelerated click kinetics provided by the 6-methyl group and the chelating nitrogen make this scaffold highly suitable for live-cell imaging and ABPP workflows. It enables rapid, bioorthogonal labeling of alkyne-tagged proteins inside living cells using minimal copper, thereby avoiding copper-induced cytotoxicity and preserving cellular viability during the assay [3].

XLogP3

1.8

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